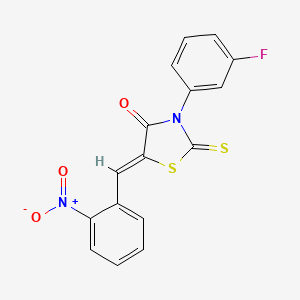![molecular formula C18H14ClF3N8O2 B11693357 6-[(2E)-2-(2-chloro-5-nitrobenzylidene)hydrazinyl]-N-methyl-N'-[3-(trifluoromethyl)phenyl]-1,3,5-triazine-2,4-diamine](/img/structure/B11693357.png)
6-[(2E)-2-(2-chloro-5-nitrobenzylidene)hydrazinyl]-N-methyl-N'-[3-(trifluoromethyl)phenyl]-1,3,5-triazine-2,4-diamine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
6-[(2E)-2-[(2-CHLORO-5-NITROPHENYL)METHYLIDENE]HYDRAZIN-1-YL]-N2-METHYL-N4-[3-(TRIFLUOROMETHYL)PHENYL]-1,3,5-TRIAZINE-2,4-DIAMINE is a complex organic compound that features a triazine ring substituted with various functional groups
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 6-[(2E)-2-[(2-CHLORO-5-NITROPHENYL)METHYLIDENE]HYDRAZIN-1-YL]-N2-METHYL-N4-[3-(TRIFLUOROMETHYL)PHENYL]-1,3,5-TRIAZINE-2,4-DIAMINE typically involves multiple steps:
Formation of the hydrazone intermediate: This step involves the reaction of 2-chloro-5-nitrobenzaldehyde with hydrazine hydrate under acidic conditions to form the hydrazone intermediate.
Cyclization to form the triazine ring: The hydrazone intermediate is then reacted with cyanuric chloride in the presence of a base such as triethylamine to form the triazine ring.
Substitution reactions:
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of automated reactors, continuous flow systems, and advanced purification techniques such as chromatography.
Analyse Chemischer Reaktionen
Reaktionstypen
Oxidation: Die Verbindung kann Oxidationsreaktionen eingehen, insbesondere an der Hydrazinylgruppe, was zur Bildung entsprechender Oxide führt.
Reduktion: Reduktionsreaktionen können die Nitrogruppe als Ziel haben und diese unter geeigneten Bedingungen in eine Aminogruppe umwandeln.
Substitution: Die Verbindung kann an verschiedenen Substitutionsreaktionen teilnehmen, insbesondere am Triazinring und an den aromatischen Substituenten.
Häufige Reagenzien und Bedingungen
Oxidation: Häufige Oxidationsmittel umfassen Wasserstoffperoxid und Kaliumpermanganat.
Reduktion: Reduktionsmittel wie Natriumborhydrid und katalytische Hydrierung werden häufig verwendet.
Substitution: Nucleophile wie Amine und Thiole können in Substitutionsreaktionen verwendet werden, typischerweise in Gegenwart einer Base.
Hauptprodukte
Oxidation: Bildung von Oxiden und anderen sauerstoffhaltigen Derivaten.
Reduktion: Bildung von Aminoderivaten.
Substitution: Bildung verschiedener substituierter Triazinderivate.
Wissenschaftliche Forschungsanwendungen
Chemie
In der Chemie wird diese Verbindung als Baustein für die Synthese komplexerer Moleküle verwendet. Ihre einzigartige Struktur ermöglicht die Erforschung neuer Reaktionsmechanismen und die Entwicklung neuartiger Synthesemethoden.
Biologie
In der biologischen Forschung wird das Potenzial der Verbindung als bioaktives Molekül untersucht. Ihre strukturellen Merkmale deuten auf mögliche Wechselwirkungen mit biologischen Zielstrukturen hin, was sie zu einem Kandidaten für die Medikamentenforschung und -entwicklung macht.
Medizin
Zu den potenziellen medizinischen Anwendungen der Verbindung gehört ihre Verwendung als antimikrobielles, Antikrebs- und entzündungshemmendes Mittel. Die Forschung läuft, um ihre Wirksamkeit und Sicherheit in verschiedenen therapeutischen Kontexten zu untersuchen.
Industrie
In industriellen Anwendungen wird die Verbindung bei der Entwicklung fortschrittlicher Materialien, einschließlich Polymeren und Beschichtungen, eingesetzt. Ihre einzigartigen chemischen Eigenschaften tragen zur Leistung und Haltbarkeit dieser Materialien bei.
5. Wirkmechanismus
Der Wirkmechanismus von 6-[(2E)-2-(2-Chlor-5-nitrobenzyliden)hydrazinyl]-N-methyl-N’-[3-(Trifluormethyl)phenyl]-1,3,5-triazin-2,4-diamin beinhaltet seine Wechselwirkung mit spezifischen molekularen Zielstrukturen. Zu diesen Zielen können Enzyme, Rezeptoren und andere Proteine gehören. Die strukturellen Merkmale der Verbindung ermöglichen es ihr, an diese Zielstrukturen zu binden, ihre Aktivität zu modulieren und zu verschiedenen biologischen Wirkungen zu führen. Die genauen beteiligten Wege hängen von der jeweiligen Anwendung und dem Kontext der Verwendung ab.
Wirkmechanismus
The mechanism of action of 6-[(2E)-2-[(2-CHLORO-5-NITROPHENYL)METHYLIDENE]HYDRAZIN-1-YL]-N2-METHYL-N4-[3-(TRIFLUOROMETHYL)PHENYL]-1,3,5-TRIAZINE-2,4-DIAMINE involves its interaction with specific molecular targets. The compound can bind to enzymes and proteins, inhibiting their activity. This interaction is often mediated by the formation of hydrogen bonds and hydrophobic interactions.
Vergleich Mit ähnlichen Verbindungen
Ähnliche Verbindungen
- 6-[(2E)-2-(2-Chlorbenzyliden)hydrazinyl]-N-methyl-N’-[3-(Trifluormethyl)phenyl]-1,3,5-triazin-2,4-diamin
- 6-[(2E)-2-(2-Nitrobenzyliden)hydrazinyl]-N-methyl-N’-[3-(Trifluormethyl)phenyl]-1,3,5-triazin-2,4-diamin
- **6-[(2E)-2-(2-Chlor-5-nitrobenzyliden)hydrazinyl]-N-methyl-N’-[3-(Methyl)phenyl]-1,3,5-triazin-2,4-diamin
Einzigartigkeit
Die Einzigartigkeit von 6-[(2E)-2-(2-Chlor-5-nitrobenzyliden)hydrazinyl]-N-methyl-N’-[3-(Trifluormethyl)phenyl]-1,3,5-triazin-2,4-diamin liegt in der Kombination seiner Substituenten, die spezifische chemische und biologische Eigenschaften verleihen.
Eigenschaften
Molekularformel |
C18H14ClF3N8O2 |
|---|---|
Molekulargewicht |
466.8 g/mol |
IUPAC-Name |
2-N-[(E)-(2-chloro-5-nitrophenyl)methylideneamino]-6-N-methyl-4-N-[3-(trifluoromethyl)phenyl]-1,3,5-triazine-2,4,6-triamine |
InChI |
InChI=1S/C18H14ClF3N8O2/c1-23-15-26-16(25-12-4-2-3-11(8-12)18(20,21)22)28-17(27-15)29-24-9-10-7-13(30(31)32)5-6-14(10)19/h2-9H,1H3,(H3,23,25,26,27,28,29)/b24-9+ |
InChI-Schlüssel |
HXVHFTDTEIUGHJ-PGGKNCGUSA-N |
Isomerische SMILES |
CNC1=NC(=NC(=N1)N/N=C/C2=C(C=CC(=C2)[N+](=O)[O-])Cl)NC3=CC=CC(=C3)C(F)(F)F |
Kanonische SMILES |
CNC1=NC(=NC(=N1)NN=CC2=C(C=CC(=C2)[N+](=O)[O-])Cl)NC3=CC=CC(=C3)C(F)(F)F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![N-[5-(2,4-dichlorophenyl)-1,3,4-thiadiazol-2-yl]-3,4,5-trimethoxybenzamide](/img/structure/B11693287.png)
![5-({4-[(4-Chlorophenyl)methoxy]phenyl}methylidene)-1,3-dimethyl-1,3-diazinane-2,4,6-trione](/img/structure/B11693301.png)
![2-methyl-N'-[(E)-(2,4,5-trimethoxyphenyl)methylidene]furan-3-carbohydrazide](/img/structure/B11693302.png)
![4-[(2E)-2-(3,4-dimethoxybenzylidene)hydrazinyl]-N,N-diphenyl-6-(2,2,2-trifluoroethoxy)-1,3,5-triazin-2-amine](/img/structure/B11693304.png)

![N-(4-{[2-(1,1-dioxido-1,2-benzothiazol-3-yl)hydrazinyl]sulfonyl}phenyl)acetamide](/img/structure/B11693323.png)
![N'-[(E)-(4-ethoxyphenyl)methylidene]-2-methyl-4-quinolinecarbohydrazide](/img/structure/B11693332.png)
![methyl 2-chloro-5-(5-{(Z)-[1-(4-chlorophenyl)-3,5-dioxopyrazolidin-4-ylidene]methyl}furan-2-yl)benzoate](/img/structure/B11693340.png)
![N'-[(E)-(2-bromophenyl)methylidene]-3-(4-methylphenyl)-1H-pyrazole-5-carbohydrazide](/img/structure/B11693346.png)
![N'-{(E)-[5-(3,4-dichlorophenyl)furan-2-yl]methylidene}-2-(9-oxoacridin-10(9H)-yl)acetohydrazide](/img/structure/B11693350.png)
![2-[4-(benzyloxy)phenyl]-2,3,5,6,7,8-hexahydro[1]benzothieno[2,3-d]pyrimidin-4(1H)-one](/img/structure/B11693358.png)


